An In-depth Technical Guide on the Physicochemical Properties of (E)-N-(2-nitrophenyl)-1-(1H-indol-3-yl)methanimine
An In-depth Technical Guide on the Physicochemical Properties of (E)-N-(2-nitrophenyl)-1-(1H-indol-3-yl)methanimine
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectroscopic characterization of (E)-N-(2-nitrophenyl)-1-(1H-indol-3-yl)methanimine, a Schiff base derived from 1H-Indole-3-carbaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the synthetic protocols, structural elucidation through various spectroscopic techniques, and explores the potential biological significance of this class of compounds.
Introduction
Schiff bases derived from the indole scaffold are a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The imine or azomethine group (-C=N-) characteristic of Schiff bases is crucial for their biological activity.[2] The compound in focus, (E)-N-(2-nitrophenyl)-1-(1H-indol-3-yl)methanimine, is synthesized through the condensation of 1H-Indole-3-carbaldehyde and 2-nitroaniline. The incorporation of the 2-nitrophenyl moiety into the indole-3-carbaldehyde framework can significantly influence its electronic and steric properties, potentially leading to novel therapeutic agents. This guide will provide a detailed examination of its synthesis, physicochemical characteristics, and spectroscopic profile.
Synthesis and Mechanism
The synthesis of (E)-N-(2-nitrophenyl)-1-(1H-indol-3-yl)methanimine is typically achieved through a condensation reaction between 1H-Indole-3-carbaldehyde and an aromatic amine, in this case, 2-nitroaniline.[3] This reaction is often catalyzed by a small amount of acid, such as glacial acetic acid or p-toluene sulfonic acid, and is usually carried out in a protic solvent like ethanol.[3][4]
The reaction mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form the stable imine bond. The presence of an acid catalyst protonates the hydroxyl group of the hemiaminal, making it a better leaving group (water) and thus facilitating the dehydration step.
Diagram of the Synthesis Workflow
Caption: General workflow for the synthesis of the title Schiff base.
Detailed Experimental Protocol
-
Reactant Preparation : In a round-bottom flask, dissolve equimolar quantities of 1H-Indole-3-carbaldehyde (1.0 eq) and 2-nitroaniline (1.0 eq) in absolute ethanol (approximately 10-15 mL per gram of aldehyde).
-
Catalyst Addition : Add a few drops of a suitable acid catalyst, such as glacial acetic acid or p-toluenesulfonic acid, to the reaction mixture.[4]
-
Reaction Execution : Equip the flask with a condenser and reflux the mixture with constant stirring for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane).
-
Product Isolation : Upon completion of the reaction, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification : The crude product is washed with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure (E)-N-(2-nitrophenyl)-1-(1H-indol-3-yl)methanimine.
Physicochemical Properties
The physicochemical properties of Schiff bases are influenced by the nature of the aldehyde and amine precursors. The indole nucleus provides a rich π-electron system, while the 2-nitrophenyl group introduces a strong electron-withdrawing nitro group, which can affect the molecule's electronic distribution, planarity, and potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁N₃O₂ | - |
| Molecular Weight | 265.27 g/mol | - |
| Appearance | Typically a colored solid (e.g., yellow, orange, or red) | [5] |
| Melting Point | Expected to be a crystalline solid with a defined melting point | - |
| Solubility | Generally soluble in polar organic solvents like DMSO, DMF, and chloroform | [1] |
Spectroscopic Characterization
Spectroscopic methods are indispensable for the unambiguous structural elucidation and purity assessment of synthesized compounds.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[6]
-
N-H Stretching : A peak in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.
-
C=N Stretching : The formation of the imine bond is confirmed by the appearance of a characteristic absorption band in the range of 1600-1650 cm⁻¹.
-
NO₂ Stretching : The presence of the nitro group is indicated by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations, typically found around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.[7]
-
Aromatic C-H and C=C Stretching : Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ correspond to the aromatic C-H and C=C stretching vibrations of the indole and nitrophenyl rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.[6]
-
¹H NMR :
-
Indole N-H Proton : A singlet, typically downfield (δ 10-12 ppm), corresponding to the N-H proton of the indole ring.
-
Imine Proton (-CH=N-) : A characteristic singlet in the region of δ 8.0-9.0 ppm confirms the formation of the Schiff base.[2]
-
Aromatic Protons : A complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the indole and 2-nitrophenyl rings.
-
-
¹³C NMR :
-
Imine Carbon (-CH=N-) : A signal in the range of δ 150-165 ppm is indicative of the imine carbon.[2]
-
Aromatic Carbons : Multiple signals in the region of δ 110-150 ppm corresponding to the carbon atoms of the aromatic rings.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of (E)-N-(2-nitrophenyl)-1-(1H-indol-3-yl)methanimine would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[5] The extended conjugation in the Schiff base, involving the indole ring, the imine bond, and the nitrophenyl ring, is expected to result in strong absorption bands in the UV-Vis region. The presence of chromophores like the C=N and NO₂ groups will lead to characteristic π → π* and n → π* transitions.[5]
Diagram of Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of the title compound.
Potential Applications in Drug Development
Indole-based Schiff bases are of significant interest in drug discovery due to their diverse pharmacological activities.[8][9] The structural features of (E)-N-(2-nitrophenyl)-1-(1H-indol-3-yl)methanimine, namely the planar indole ring, the imine linkage, and the nitrophenyl group, make it a candidate for investigation in several therapeutic areas:
-
Antimicrobial Agents : Many Schiff bases exhibit potent antibacterial and antifungal activities.[4][8] The mechanism of action is often attributed to the azomethine group, which can interfere with microbial cell wall synthesis or protein function.
-
Anticancer Agents : The indole nucleus is a common scaffold in many anticancer drugs.[10] Schiff bases of indole derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines. The nitro group can also contribute to this activity.
-
Enzyme Inhibitors : The specific geometry and electronic properties of this molecule may allow it to bind to the active sites of various enzymes, making it a potential enzyme inhibitor.[2]
Conclusion
(E)-N-(2-nitrophenyl)-1-(1H-indol-3-yl)methanimine is a synthetically accessible Schiff base with a rich chemical structure that holds promise for applications in medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and the key spectroscopic features that are essential for its characterization. The combination of the biologically active indole moiety with the versatile Schiff base linkage and the electron-withdrawing 2-nitrophenyl group provides a molecular framework with significant potential for the development of novel therapeutic agents. Further studies are warranted to explore its full range of biological activities and to establish structure-activity relationships for this class of compounds.
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